3-(2,3-dimethoxyphenyl)-2-(2-naphthyl)acrylonitrile
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Overview
Description
3-(2,3-dimethoxyphenyl)-2-(2-naphthyl)acrylonitrile, also known as DAPN, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DAPN is a member of the acrylonitrile family, which is known for its diverse range of biological and chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,3-dimethoxyphenyl)-2-(2-naphthyl)acrylonitrile is not fully understood, but it is believed to involve the interaction of the compound with various receptors and enzymes in the body. This compound has been shown to interact with the dopamine D2 receptor, which is involved in the regulation of mood and behavior. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. In one study, this compound was shown to improve cognitive function in mice, possibly through its interaction with the dopamine D2 receptor. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(2,3-dimethoxyphenyl)-2-(2-naphthyl)acrylonitrile in lab experiments is its unique chemical and biological properties. This compound has been shown to have excellent charge transport properties, making it an ideal candidate for use in electronic devices. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, making it a potential candidate for the treatment of a variety of diseases.
One of the limitations of using this compound in lab experiments is its relatively high cost and the specialized equipment and expertise required for its synthesis. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in certain areas of research.
Future Directions
There are many potential future directions for research involving 3-(2,3-dimethoxyphenyl)-2-(2-naphthyl)acrylonitrile. One area of research that shows promise is the development of this compound-based electronic devices. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the synthesis of this compound could be optimized to reduce its cost and increase its availability for research purposes.
In conclusion, this compound is a synthetic compound with unique chemical and biological properties that make it an ideal candidate for use in scientific research. Its potential applications in the field of organic electronics and the treatment of various diseases make it an exciting area of research for the future.
Synthesis Methods
The synthesis of 3-(2,3-dimethoxyphenyl)-2-(2-naphthyl)acrylonitrile involves a series of chemical reactions that require specialized equipment and expertise. The most common method of synthesizing this compound involves the reaction of 2-naphthylamine with 2,3-dimethoxybenzaldehyde in the presence of a base catalyst. The resulting intermediate is then treated with acrylonitrile to yield this compound. This method has been optimized to yield high purity this compound with good yields.
Scientific Research Applications
3-(2,3-dimethoxyphenyl)-2-(2-naphthyl)acrylonitrile has been used in a variety of scientific research applications due to its unique chemical and biological properties. One of the most promising areas of research for this compound is in the field of organic electronics. This compound has been shown to have excellent charge transport properties, making it an ideal candidate for use in organic field-effect transistors (OFETs) and other electronic devices.
properties
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)-2-naphthalen-2-ylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c1-23-20-9-5-8-18(21(20)24-2)13-19(14-22)17-11-10-15-6-3-4-7-16(15)12-17/h3-13H,1-2H3/b19-13- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMOJKABQQTCEU-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C(C#N)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C(/C#N)\C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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